4-Amino-5-chloro-2,3-dihydroinden-1-one
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Overview
Description
4-Amino-5-chloro-2,3-dihydroinden-1-one is an organic compound with a unique structure that includes an indanone core substituted with amino and chloro groups
Preparation Methods
The synthesis of 4-Amino-5-chloro-2,3-dihydroinden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction Conditions: The reaction is catalyzed by aluminum chloride in the presence of concentrated sulfuric acid.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
4-Amino-5-chloro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted indanones and alcohols.
Scientific Research Applications
4-Amino-5-chloro-2,3-dihydroinden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Amino-5-chloro-2,3-dihydroinden-1-one can be compared with other similar compounds:
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-amino-5-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2 |
InChI Key |
ORFWNXSSLVYINW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Cl)N |
Origin of Product |
United States |
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